molecular formula C39H32O14 B12364978 Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside

Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside

Cat. No.: B12364978
M. Wt: 724.7 g/mol
InChI Key: HKZIBACORRUGAC-RPOQWLEFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside can be synthesized through a series of chemical reactions involving kaempferol and coumaroyl derivatives. The synthetic route typically involves the esterification of kaempferol with coumaroyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources like Platanus occidentalis remains a viable method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers and esters .

Scientific Research Applications

Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C39H32O14

Molecular Weight

724.7 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7-/t20-,33-,36+,38+,39-/m0/s1

InChI Key

HKZIBACORRUGAC-RPOQWLEFSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C\C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O

Origin of Product

United States

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